molecular formula C14H14F3NO B13055223 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13055223
M. Wt: 269.26 g/mol
InChI Key: QZXDGKXVJBUBKN-UHFFFAOYSA-N
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Description

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a benzonitrile core, and a cyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of a suitable benzonitrile derivative. This process can be catalyzed by nickel or other transition metals under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine .

Scientific Research Applications

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

4-[cyclobutyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H14F3NO/c1-8-11(13(19)9-3-2-4-9)6-5-10(7-18)12(8)14(15,16)17/h5-6,9,13,19H,2-4H2,1H3

InChI Key

QZXDGKXVJBUBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CCC2)O

Origin of Product

United States

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